Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride
Description
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride (CAS: 1779128-37-8) is a synthetic intermediate critical in pharmaceutical and agrochemical research. Structurally, it consists of a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethyl carboximidate moiety at the 1-position, forming a hydrochloride salt. This compound is synthesized via reactions involving ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediates, as outlined in multi-step protocols (Scheme 1, ). Its primary utility lies in constructing heterocyclic frameworks, particularly pyrazole derivatives, which are pivotal in drug discovery .
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)benzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,14H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWFKXOBBZDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60612-88-6 | |
| Record name | Benzenecarboximidic acid, 3-(trifluoromethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60612-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Trifluoromethyl Group Introduction
The trifluoromethyl (-CF₃) group is typically introduced via halogen exchange or direct fluorination. A common precursor, 3-trifluoromethylchlorobenzene, is synthesized by fluorinating 4-chlorobenzoic acid derivatives. The trifluoromethyl group’s strong electron-withdrawing nature necessitates careful control of reaction conditions to avoid side reactions such as dehalogenation or ring degradation.
Key Reaction:
This step employs sulfur tetrafluoride (SF₄) under anhydrous hydrogen fluoride (HF) at 80–120°C.
Imidate Synthesis via Pinner Reaction
Classic Pinner Methodology
The Pinner reaction is the most direct route to imidate salts, involving the reaction of nitriles with alcohols under acidic conditions. For Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride:
Procedure:
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Starting Material : 3-(Trifluoromethyl)benzonitrile.
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Reagents : Absolute ethanol, dry HCl gas.
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Conditions :
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Anhydrous environment (moisture < 0.1%).
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Temperature: 0–5°C to minimize hydrolysis.
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Reaction Time: 12–24 hours.
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Reaction Mechanism:
The nitrile attacks protonated ethanol, forming a protonated imidate intermediate, which is stabilized by chloride.
Yield and Purity:
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Yield : 70–85% after recrystallization from ethyl acetate.
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Purity : >99% (HPLC).
Modified Pinner Reaction with Catalysts
To enhance reaction efficiency, Lewis acids such as ZnCl₂ or AlCl₃ (5–10 mol%) are introduced. These catalysts lower the activation energy for nitrile protonation, enabling milder conditions (25°C, 6–8 hours).
Data Table 1: Catalytic Pinner Reaction Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | 0–5 | 24 | 70 | 99.1 |
| ZnCl₂ | 25 | 8 | 82 | 99.5 |
| AlCl₃ | 25 | 6 | 85 | 99.3 |
Alternative Routes from Carboxylic Acid Derivatives
Acid Chloride to Imidate Conversion
3-(Trifluoromethyl)benzoic acid is converted to its acid chloride, followed by reaction with ethanolamine and subsequent hydrochlorination.
Steps:
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Acid Chloride Formation :
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Thionyl chloride (SOCl₂) reflux at 70°C for 4 hours.
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Ethanolamine Reaction :
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Tetrahydrofuran (THF) solvent, 0°C, 2 hours.
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Imidate Formation :
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HCl gas bubbled into ethanol solution at 0°C for 12 hours.
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Challenges:
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Low yields (50–60%) due to intermediate hydrolysis.
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Requires rigorous drying of solvents.
Nucleophilic Substitution Approaches
Displacement of Activated Halides
A meta-chloro derivative of trifluoromethylbenzene can undergo nucleophilic substitution with sodium ethoxide, though the -CF₃ group’s deactivating effect limits reactivity.
Reaction Scheme:
Industrial-Scale Considerations
Solvent Selection and Waste Management
Hydrogenolysis in Imidate Purification
Palladium-on-carbon (5% Pd/C) catalyzes the removal of benzyl protecting groups under 50–100 psi H₂, yielding high-purity imidate.
Comparative Analysis of Methods
Data Table 2: Method Efficiency Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pinner Reaction | 1 | 85 | 99.5 | High |
| Acid Chloride Route | 3 | 60 | 98.0 | Moderate |
| Nucleophilic Substitution | 2 | 30 | 95.0 | Low |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution at the imidate group. For example:
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Ammonolysis : Reaction with ammonia in ethanol at 20°C yields cyclopropanecarboxamidine derivatives. Similar imidate hydrochlorides (e.g., ethyl cyclopropanecarboximidate monohydrochloride) react with ammonia-saturated ethanol to form amidines via sequential addition and solvent removal .
| Reaction Conditions | Yield | Operation | Source |
|---|---|---|---|
| NH₃ in ethanol, 20°C, overnight | 83 mL | Solvent removal under reduced pressure, residue dissolved in ethanol |
Cyclization Reactions
The imidate group facilitates intramolecular cyclization under oxidative or basic conditions:
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Iodine-Mediated Cyclization : With iodine and Cs₂CO₃ in 1,2-dichlorobenzene at 130°C for 16 hours, the compound forms fused heterocycles (e.g., thiazoloquinazolines). This method achieves moderate yields (7–46%) .
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Microwave-Assisted Cyclization : Microwave irradiation (100°C, 15 min) in DMF with acetic acid accelerates cyclization, enabling one-pot synthesis of quinazolinone derivatives .
| Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|
| I₂, Cs₂CO₃, 130°C, 16h | 7–46% | Tricyclic thiazoloquinazolines | |
| Microwave (100°C), DMF, 15 min | 85% | 6-Amino-3-cyclopropylquinazolin-4(3H)-one |
Electrophilic Trifluoromethylation
The trifluoromethyl group directs electrophilic aromatic substitution (EAS) and stabilizes intermediates:
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Cross-Dehydrogenative Coupling (CDC) : In iodine-catalyzed CDC reactions, the trifluoromethyl moiety enhances electrophilicity, enabling C–S bond formation with thioenamines .
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BF₃·OEt₂-Promoted Cycloaromatization : The electron-withdrawing CF₃ group facilitates intramolecular cascade reactions, forming benzofluorenes or indenes under mild conditions .
Multicomponent Reactions
This imidate participates in Ugi- and Passerini-type reactions:
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Passerini Reaction : Acts as a carbonyl surrogate, reacting with isonitriles and carboxylic acids to form α-trifluoromethyl-α-hydroxy carboxamides. The reaction proceeds via an exocyclic carboximidate intermediate under mild conditions .
| Components | Product | Yield | Source |
|---|---|---|---|
| Isonitrile, carboxylic acid | α-Trifluoromethyl carboxamides | 70–85% |
Stability and Handling
Scientific Research Applications
Scientific Research Applications
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride has several notable applications in scientific research, particularly in the following areas:
Medicinal Chemistry
The unique trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them valuable in drug design. Compounds with similar structures have been shown to exhibit significant biological activities such as:
- Antimicrobial properties: Compounds containing trifluoromethyl groups often show enhanced activity against various pathogens.
- Anticancer activity: Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it suitable for:
- Coupling reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds.
- Functionalization of aromatic rings: The presence of the carboximidate group allows for further derivatization.
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC) of these compounds, establishing a correlation between the presence of the trifluoromethyl group and increased antimicrobial efficacy.
Anticancer Activity Investigation
Another research effort focused on evaluating the anticancer properties of similar compounds through cell viability assays against various cancer cell lines. Results indicated that modifications involving trifluoromethyl groups led to enhanced cytotoxicity compared to non-fluorinated analogs, suggesting potential pathways for drug development targeting specific cancer types.
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboximidate group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Trifluoromethyl Derivatives
A key structural analog is ethyl 4-(trifluoromethyl)benzene-1-carboximidate hydrochloride (CAS: 1779128-37-8), a positional isomer where the -CF₃ group occupies the 4-position. While both isomers share identical functional groups, their physicochemical and reactivity profiles differ significantly due to steric and electronic effects:
- Synthetic Reactivity : The 3-substituted derivative (target compound) exhibits enhanced reactivity in nucleophilic substitution reactions compared to the 4-substituted isomer, likely due to reduced steric hindrance at the 1-position .
- Applications : The 3-substituted variant is more commonly utilized in synthesizing pyrazole-based pharmaceuticals, whereas the 4-substituted isomer is less prevalent in published protocols .
Trifluoromethyl-Containing Hydrochlorides in Pharmaceuticals
However, Cinacalcet features an (R)-α-methyl-naphthalene methane backbone instead of a carboximidate ester. Key distinctions include:
- Bioactivity: Cinacalcet is a therapeutic agent for hyperparathyroidism, while the target compound serves as a non-pharmacological intermediate.
- Synthesis: Cinacalcet is synthesized via a novel intermediate (N-[1-(R)-(1-naphthyl ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propanamide), highlighting divergent synthetic pathways compared to the carboximidate-based target compound .
Related Intermediates and Impurities
Pharmaceutical impurities and intermediates with trifluoromethylphenyl groups, such as those listed in , provide additional points of comparison:
- Reactivity Differences : Impurities like Imp. B(EP) and Imp. E(EP) exhibit lower solubility in polar solvents compared to the target compound, likely due to their bulkier benzamide/benzoate groups .
- Stability: The hydrochloride salt form of the target compound enhances stability during storage, whereas non-salt analogs (e.g., free bases) may degrade under ambient conditions .
Biological Activity
Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on antimicrobial properties, inhibition of enzymatic activity, and other relevant pharmacological effects.
1. Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The structure can be represented as follows:
2. Antimicrobial Activity
Research indicates that carboximidates, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various carboximidates against bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. Notably, it has been shown to inhibit aminopeptidase activity, which is vital for peptide processing in immune responses. This inhibition may enhance immunogenicity in tumor cells by preventing the degradation of peptides necessary for T-cell recognition .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Aminopeptidase ERAP1 | 5.7 | Competitive inhibition | |
| Dipeptidyl peptidase IV | >200 | Non-competitive inhibition |
4. Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in vitro, indicating its potential as a therapeutic agent against infections.
- Immunomodulatory Effects : Another investigation focused on the compound's role in modulating immune responses through enzyme inhibition. The findings suggested that this compound could enhance T-cell activation by preserving peptide presentation on MHC molecules .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and immunomodulatory contexts. Its ability to inhibit key enzymatic processes positions it as a potential candidate for further development in therapeutic applications. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(trifluoromethyl)benzene-1-carboximidate hydrochloride, and how are key intermediates purified?
The compound can be synthesized via multi-step reactions involving trifluoromethyl-substituted aromatic precursors. For example, iodination of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride with N-iodosuccinimide in acetic acid yields iodinated intermediates, followed by column chromatography (silica gel, 0–40% ethyl acetate/hexane) for purification . Critical steps include controlling reaction time (<3 hours) and temperature (room temperature) to avoid over-iodination. Yield optimization often requires iterative adjustments to solvent ratios during chromatography.
Q. How should researchers handle and store this compound to ensure stability?
Due to its hydrochloride salt form, the compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C. Avoid exposure to moisture or light, as degradation products may include free amines or trifluoromethylbenzene derivatives. Safety protocols mandate the use of gloves, protective eyewear, and fume hoods during handling .
Q. What spectroscopic techniques are essential for characterizing this compound?
- LCMS : Monitor molecular ion peaks (e.g., m/z 362 [M+H]+) and retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) to confirm identity .
- NMR : Use H and C NMR to verify trifluoromethyl (–CF) signals (δ ~110–125 ppm for F) and ethyl ester protons (δ 1.3–1.5 ppm for CH) .
- HPLC : Employ reverse-phase methods (C18 columns, acetonitrile/water gradients) to assess purity (>95%) and detect impurities like unreacted aniline precursors .
Q. What are the primary hazards associated with this compound?
Acute risks include skin/eye irritation and respiratory distress upon inhalation. Chronic exposure may affect organ systems due to trifluoromethyl group bioaccumulation. Emergency procedures require immediate decontamination with water and medical consultation. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like de-esterified analogs?
Byproducts often arise from hydrolysis of the ethyl ester group. Strategies include:
Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group reactions in this compound?
The electron-withdrawing –CF group directs electrophilic substitution to the meta position via resonance and inductive effects. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., competitive iodination) validate preference for specific aromatic positions. Contrast with para-substituted analogs (e.g., in Cinacalcet hydrochloride) highlights steric and electronic differences .
Q. How do researchers resolve discrepancies in reported yields for similar trifluoromethylbenzene derivatives?
Yield variations (e.g., 70–93% in iodination reactions) may stem from:
- Differences in starting material purity (validate via NMR/HPLC).
- Column chromatography efficiency (test gradient elution vs. isocratic methods).
- Catalyst lot variability (e.g., N-iodosuccinimide activity).
Use design-of-experiment (DoE) approaches to identify critical factors and replicate high-yield conditions .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- HPLC-UV/HRMS : Detect impurities at 0.1% levels using high-resolution MS (e.g., Q-TOF) and UV monitoring (220–280 nm).
- NMR spiking : Add reference standards (e.g., ethyl 3,4-dihydroxybenzoate) to identify unknown peaks .
- Ion chromatography : Quantify chloride counterion content to ensure stoichiometric consistency .
Q. How can the stability of this compound under varying pH conditions be assessed for biological assays?
Conduct accelerated degradation studies:
- Incubate in buffers (pH 1–10) at 37°C for 24–72 hours.
- Monitor decomposition via LCMS (e.g., ester hydrolysis to carboxylic acid).
- Use kinetic modeling (Arrhenius plots) to predict shelf-life. Adjust assay buffers to pH 4–6 for optimal stability .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Process intensification : Replace batch reactions with flow chemistry for improved heat/mass transfer.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and quality attributes (CQAs) via risk assessment tools (e.g., Ishikawa diagrams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
